molecular formula C19H15N3O2S B2938875 N-(1,3-benzothiazol-2-yl)-N-benzyl-3-methyl-1,2-oxazole-5-carboxamide CAS No. 946317-45-9

N-(1,3-benzothiazol-2-yl)-N-benzyl-3-methyl-1,2-oxazole-5-carboxamide

Cat. No.: B2938875
CAS No.: 946317-45-9
M. Wt: 349.41
InChI Key: HECLWWCWMFRBKM-UHFFFAOYSA-N
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Description

N-(1,3-Benzothiazol-2-yl)-N-benzyl-3-methyl-1,2-oxazole-5-carboxamide is a heterocyclic compound featuring a benzothiazole core fused with a 1,2-oxazole moiety. The benzothiazole group is substituted at the 2-position with a benzylamine-linked oxazole carboxamide, while the oxazole ring carries a methyl group at the 3-position.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-benzyl-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2S/c1-13-11-16(24-21-13)18(23)22(12-14-7-3-2-4-8-14)19-20-15-9-5-6-10-17(15)25-19/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HECLWWCWMFRBKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N(CC2=CC=CC=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-N-benzyl-3-methyl-1,2-oxazole-5-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group.

    Reduction: Reduction reactions can occur at the oxazole ring.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like sulfuric acid or nitric acid.

Major Products

    Oxidation: Oxidation of the benzyl group can lead to the formation of benzaldehyde derivatives.

    Reduction: Reduction of the oxazole ring can yield amine derivatives.

    Substitution: Substitution reactions on the benzothiazole ring can produce various substituted benzothiazole derivatives.

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-N-benzyl-3-methyl-1,2-oxazole-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-N-benzyl-3-methyl-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of N-(1,3-benzothiazol-2-yl)-N-benzyl-3-methyl-1,2-oxazole-5-carboxamide, we compare it with structurally related compounds (Table 1). Key differences lie in substituent patterns, molecular weight, and reported biological activities.

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents Biological/Pharmacological Notes Reference
This compound C₁₉H₁₆N₃O₂S 367.42 Benzyl, 3-methyl-oxazole Hypothesized enzyme inhibition (e.g., PFOR)
N-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methyl-N-[2-(morpholin-4-yl)ethyl]-1,2-oxazole-5-carboxamide hydrochloride C₁₉H₂₂Cl₂N₄O₃S 457.37 Chlorine, morpholine-ethyl, 3-methyl-oxazole Research use (bioactivity undisclosed)
N-(6-Chloro-1,3-benzothiazol-2-yl)-3-methyl-N-[(pyridin-2-yl)methyl]-1,2-oxazole-5-carboxamide C₁₈H₁₃ClN₄O₂S 384.84 Chlorine, pyridyl-methyl, 3-methyl-oxazole Structural analog for drug discovery
5-Methyl-N-(5-nitro-1,3-thiazol-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide C₁₄H₁₁N₃O₄S 317.32 Nitro-thiazolyl, phenyl, 5-methyl-oxazole Antimicrobial screening candidate
N-Benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide C₁₉H₁₅N₃O₃S 379.41 Methoxy-benzothiazolyl, benzyl Potential C–H bond functionalization ligand

Key Observations:

However, this substitution may reduce solubility compared to methoxy derivatives (e.g., ). Nitro groups on the thiazole ring (e.g., ) are associated with antimicrobial activity, likely due to electron-withdrawing effects that stabilize interactions with microbial enzymes like pyruvate:ferredoxin oxidoreductase (PFOR) .

Role of Heterocyclic Moieties :

  • The 1,2-oxazole ring contributes to rigidity and hydrogen-bonding capacity. Methyl substitution at the 3-position (common in all analogs) likely stabilizes the oxazole ring against metabolic degradation.
  • Benzyl or pyridyl-methyl groups (e.g., ) introduce steric bulk, which may influence binding pocket accessibility in target proteins.

Pharmacological Potential: Compounds with morpholine-ethyl side chains (e.g., ) are often designed to enhance solubility or modulate pharmacokinetic profiles. The absence of nitro or chloro groups in the parent compound suggests a distinct mechanism of action compared to antimicrobial analogs like .

Biological Activity

N-(1,3-benzothiazol-2-yl)-N-benzyl-3-methyl-1,2-oxazole-5-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structure and Properties

The compound features a benzothiazole ring, a benzyl group, and an oxazole ring, contributing to its diverse biological activities. Its molecular formula is C19H15N3O2SC_{19}H_{15}N_{3}O_{2}S with a molecular weight of approximately 347.4 g/mol.

Target Interactions

This compound primarily targets the DprE1 enzyme , which is crucial for bacterial cell wall synthesis. By inhibiting this enzyme, the compound demonstrates potent anti-tubercular activity.

Biochemical Pathways

The compound interferes with various biochemical pathways by disrupting normal cellular functions. It has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of p53 expression levels .

Antimicrobial Properties

Research indicates that compounds similar to N-(1,3-benzothiazol-2-yl)-N-benzyl derivatives exhibit significant antibacterial and antifungal properties. For instance, studies have reported effective inhibition against both Gram-positive and Gram-negative bacteria as well as fungal species .

Anticancer Activity

This compound has shown promising results in various cancer cell lines:

Cell Line IC50 (µM) Mechanism
MCF-70.65Induction of apoptosis via caspase activation
HeLa2.41Cell cycle arrest and apoptosis
PANC-10.75Selective cytotoxicity under hypoxic conditions

Case Studies

  • Study on Anticancer Activity : A study evaluated the cytotoxic effects of various benzothiazole derivatives on MCF-7 breast cancer cells. The results indicated that N-(1,3-benzothiazol-2-yl)-N-benzyl derivatives exhibited higher cytotoxicity compared to standard chemotherapeutics like doxorubicin .
  • Antitubercular Activity Assessment : Another study focused on the anti-tubercular properties of similar compounds, revealing that N-(1,3-benzothiazol-2-yl)-N-benzyl derivatives significantly inhibited the growth of Mycobacterium tuberculosis by targeting DprE1.

Pharmacokinetics

Preliminary pharmacokinetic studies suggest favorable profiles for compounds within this class. They demonstrate good absorption and distribution characteristics, making them suitable candidates for further development in drug formulation .

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